

Application Note: Synthesis of 2-Indanol via Reduction of 2-Indanone

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Compound of Interest		
Compound Name:	2-Indanol	
Cat. No.:	B118314	Get Quote

Introduction

2-Indanol is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and is a key building block in medicinal chemistry. Its structure is notably present in several biologically active molecules. This application note details a reliable and high-yield laboratory procedure for the synthesis of **2-Indanol** through the reduction of 2-indanone using sodium borohydride. The described protocol is intended for researchers, scientists, and professionals in drug development who require a straightforward and efficient method for preparing this important alcohol.

Reaction Principle

The synthesis of **2-Indanol** is achieved through the reduction of the ketone functional group in 2-indanone. Sodium borohydride (NaBH₄) serves as a mild and selective reducing agent, effectively converting the carbonyl group to a hydroxyl group, thereby forming the desired secondary alcohol. The reaction is typically performed in a protic solvent mixture, such as aqueous methanol, which facilitates the reaction and the subsequent workup.

Experimental Protocol

Materials and Reagents:

2-Indanone



- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Deionized water
- Diethyl ether (Et₂O)
- Anhydrous potassium carbonate (K₂CO₃)

Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 60 g (0.45 moles) of 2-indanone in 1.5 liters of 40% aqueous methanol.
- Reduction: Begin stirring the solution and cool the flask in an ice bath to maintain a temperature at or below 40°C.
- Addition of Reducing Agent: To the cooled and stirring solution, add 18 g (0.46 moles) of sodium borohydride in portions over a period of 15 minutes. It is crucial to control the rate of addition to prevent the temperature from exceeding 40°C.
- Reaction Time: After the complete addition of sodium borohydride, continue to stir the reaction mixture for 2 hours.



- Overnight Stirring: Remove the ice bath and allow the reaction mixture to stand and stir at room temperature overnight.
- Workup Extraction: Transfer the reaction mixture to a separatory funnel for ether extraction.
- Drying: Dry the separated organic layer over anhydrous potassium carbonate.
- Solvent Removal: Evaporate the solvent using a rotary evaporator to yield the crude product.
- Purification: The resulting crystalline **2-indanol** can be further purified if necessary, although this procedure typically yields a high-purity product.[1]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 2-Indanol

Parameter	Value
Starting Material	2-Indanone
Reducing Agent	Sodium Borohydride
Moles of 2-Indanone	0.45 moles
Mass of 2-Indanone	60 g
Moles of Sodium Borohydride	0.46 moles
Mass of Sodium Borohydride	18 g
Solvent	40% Aqueous Methanol
Solvent Volume	1.5 L
Reaction Temperature	≤ 40°C
Reaction Time	2 hours (post-addition) + overnight
Product Mass	58.3 g
Yield	96%[1]



Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **2-Indanol**.

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References

- 1. prepchem.com [prepchem.com]
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